molecular formula C18H18N4O B278902 N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B278902
M. Wt: 306.4 g/mol
InChI Key: HRDNLPXGNMRDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ETRC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETRC is a triazole derivative that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activation of the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, neuroprotection, and anti-inflammatory effects. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may have implications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a research compound is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the research of N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory effects. Another direction is to elucidate its mechanism of action and identify specific pathways that are targeted by this compound. Additionally, the development of this compound derivatives with improved potency and selectivity may have implications in the treatment of various diseases.

Synthesis Methods

N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a variety of methods, including the reaction of 2-ethylbenzaldehyde and 4-methylbenzaldehyde with hydrazine hydrate, followed by the addition of triethylorthoformate and ammonium acetate. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, which may have implications in the treatment of neurodegenerative diseases. In anti-inflammatory effects, this compound has been shown to inhibit the production of inflammatory cytokines, which may have implications in the treatment of inflammatory diseases.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-3-14-6-4-5-7-16(14)20-18(23)17-19-12-22(21-17)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3,(H,20,23)

InChI Key

HRDNLPXGNMRDAZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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